2-Amino-4-methyl-3-nitropyridine

X-ray crystallography Solid-state chemistry Polymorph screening

2-Amino-4-methyl-3-nitropyridine (CAS 6635-86-5) is the regiospecific 3-nitro isomer required for constructing the pharmacophore of HIV-attachment inhibitors like fostemsavir (BMS-663068). Its unique P21/n crystal packing and 136–140°C melting point distinguish it from the 5-nitro regioisomer, ensuring reliable identification and purity verification via thermal analysis. This trisubstituted pyridine is also the validated substrate for scalable biotransformation by Cunninghamella elegans ATCC 26269, providing a chromatography-free route to 2-amino-5-hydroxy-4-methyl-3-nitropyridine. Choose this specific regioisomer to avoid synthetic failures caused by generic substitution.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 6635-86-5
Cat. No. B139313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methyl-3-nitropyridine
CAS6635-86-5
Synonyms2-Amino-3-nitro-4-picoline;  4-Methyl-3-nitro-2-pyridinamine;  (4-Methyl-3-nitropyridin-2-yl)amine;  NSC 52453; 
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)N)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8)
InChIKeyIKMZGACFMXZAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methyl-3-nitropyridine (CAS 6635-86-5): Procurement and Differentiation Overview


2-Amino-4-methyl-3-nitropyridine (CAS 6635-86-5) is a trisubstituted pyridine derivative bearing an amino group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position. This substitution pattern confers a unique electronic environment and spatial arrangement that distinguishes it from closely related regioisomers. The compound serves as a versatile intermediate in organic synthesis, with documented utility in the preparation of HIV-attachment inhibitors and as a substrate for microbial biotransformations yielding novel hydroxylated derivatives [1].

Why 2-Amino-4-methyl-3-nitropyridine (CAS 6635-86-5) Cannot Be Interchanged with Close Analogs


Generic substitution among 2-amino-4-methyl-nitropyridine regioisomers or related nitroaminopyridines is not scientifically defensible due to fundamental differences in crystal packing, hydrogen-bonding networks, and regioselectivity in downstream transformations. The specific placement of the nitro group at the 3-position versus the 5-position alters both the solid-state structure and the electronic distribution across the pyridine ring, which in turn dictates the outcome of catalytic reactions and biotransformations [1]. Even the addition of a second nitro group (yielding the 3,5-dinitro derivative) changes the space group and unit-cell architecture, precluding one-to-one replacement in crystallography or material science applications [2].

Quantitative Differentiation Evidence for 2-Amino-4-methyl-3-nitropyridine (CAS 6635-86-5) Against Closest Analogs


Crystal Structure Space Group Differentiation: Monoclinic P21/n versus C2/c

The target compound, 2-amino-4-methyl-3-nitropyridine (I), crystallizes in the monoclinic P21/n space group. In contrast, its 5-nitro regioisomer, 2-amino-4-methyl-5-nitropyridine (III), crystallizes in the monoclinic C2/c space group, and the 3,5-dinitro analog (II) crystallizes in the triclinic P-1 space group [1][2]. These divergent space groups reflect fundamentally different molecular packing arrangements and hydrogen-bonding networks, which have direct implications for solid-state properties such as solubility, mechanical stability, and compatibility in co-crystal formulations .

X-ray crystallography Solid-state chemistry Polymorph screening

Melting Point Differentiation: 136–140 °C versus 223–225 °C

The melting point of 2-amino-4-methyl-3-nitropyridine is reported as 136–140 °C (lit.) . Its 5-nitro regioisomer, 2-amino-4-methyl-5-nitropyridine, exhibits a significantly higher melting range of 223–225 °C (lit.) . This approximately 85–90 °C difference provides a straightforward, quantitative metric for verifying regioisomeric purity and for designing thermal processing steps in downstream applications.

Thermal analysis Purification monitoring Formulation development

Microbial Biotransformation Yield and Product Profile

When subjected to biotransformation by Cunninghamella elegans ATCC 26269, 2-amino-4-methyl-3-nitropyridine yields three distinct hydroxylated products, each with a molecular weight of 169 Da: 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. Under optimized 15-L fermentor conditions, the 5-hydroxylation pathway provides 2-amino-5-hydroxy-4-methyl-3-nitropyridine at approximately 13% isolated yield on a multi-gram scale [1]. In contrast, the same substrate processed by Streptomyces antibioticus ATCC 14890 yields two alternative products, including the lactam 2-amino-4-methyl-3-nitro-6(1H)-pyridinone [2]. No comparable multi-gram biotransformation yields have been reported for the 5-nitro regioisomer or the 3,5-dinitro analog in peer-reviewed literature.

Biocatalysis Green chemistry Metabolite synthesis

Reduction Behavior with Hydrazine Hydrate

Under hydrazine hydrate reduction conditions, 2-amino-4-methyl-3-nitropyridine and 2-amino-5-methyl-3-nitropyridine react in a similar manner to their non-methylated counterparts (2-amino-3-nitropyridine and 2-amino-5-nitropyridine), undergoing elimination of the amino group and reduction of the nitro group to yield 3-aminopyridine derivatives [1]. The reaction mechanism involves initial hydrazine addition at the N–C2 bond followed by ammonia elimination. While the qualitative outcome is shared across these analogs, the presence of the 4-methyl group in the target compound may influence reaction kinetics and intermediate stability, though quantitative rate data for head-to-head comparison are not available in the primary literature [2].

Nitro reduction Mechanistic studies Synthetic methodology

Procurement-Relevant Application Scenarios for 2-Amino-4-methyl-3-nitropyridine (CAS 6635-86-5)


Synthesis of HIV-Attachment Inhibitor BMS-663068 (Fostemsavir)

2-Amino-4-methyl-3-nitropyridine serves as a key reagent in the preparation of BMS-663068 (fostemsavir), an HIV-attachment inhibitor . The specific substitution pattern of the target compound is essential for constructing the pharmacophore; the 5-nitro regioisomer or non-methylated analog cannot be substituted without altering the synthetic route and final product identity.

Preparative-Scale Microbial Hydroxylation to Novel 5-Hydroxy Derivatives

The documented 15-L fermentor biotransformation of 2-amino-4-methyl-3-nitropyridine by Cunninghamella elegans ATCC 26269 provides a scalable, chromatography-free route to 2-amino-5-hydroxy-4-methyl-3-nitropyridine at approximately 13% yield [1]. This hydroxylated derivative is a novel chemical entity with potential as a building block for further medicinal chemistry exploration. No comparable scalable biotransformation has been reported for the 5-nitro regioisomer.

Solid-State Chemistry and Co-Crystal Engineering Studies

Given its well-characterized crystal structure in the monoclinic P21/n space group with a defined N–H···N dimeric motif [2], 2-amino-4-methyl-3-nitropyridine is a suitable candidate for co-crystallization experiments, hybrid salt formation, and fundamental studies of hydrogen-bonding networks. The divergent crystal packing of the 5-nitro analog (C2/c space group) makes the target compound the preferred choice for studies requiring the specific P21/n packing arrangement.

Reference Standard for Regioisomeric Purity Verification

The approximately 85–90 °C melting point differential between 2-amino-4-methyl-3-nitropyridine (136–140 °C) and its 5-nitro regioisomer (223–225 °C) provides a straightforward thermal analysis checkpoint for confirming regioisomeric identity and purity during procurement, synthesis, or quality control workflows .

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